molecular formula C13H15NO4 B3955403 dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate

dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate

Cat. No. B3955403
M. Wt: 249.26 g/mol
InChI Key: BVRMGOKVXZJIDD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate, also known as Methyl 4-(4-methylphenylamino)-2-butenoate, is a chemical compound that belongs to the family of organic compounds called butenoic acid esters. It is a yellowish crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. This compound is synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate is not fully understood. It is believed to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. It may also disrupt the cell cycle by affecting the expression of genes involved in cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer activity against various cancer cell lines. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate. One area of research is the development of more efficient synthesis methods and purification techniques to increase the yield and purity of the compound. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, the compound could be further studied for its potential as an anti-inflammatory agent and its effects on other physiological processes.

Scientific Research Applications

Dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential as an inhibitor of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.

properties

IUPAC Name

dimethyl (Z)-2-(4-methylanilino)but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9-4-6-10(7-5-9)14-11(13(16)18-3)8-12(15)17-2/h4-8,14H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRMGOKVXZJIDD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C\C(=O)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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